3-丁烯基三氯硅烷

描述

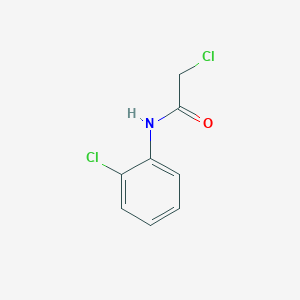

Crotyltrichlorosilane, also known as CTCS or 1-chloro-1,1-difluoroethyl-3-trichlorosilane, is an organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is classified as a hazardous material due to its highly toxic nature. CTCS has a wide range of applications in the fields of organic synthesis, biochemistry, and materials science. It is a versatile reagent that can be used to synthesize a variety of compounds and can also be used to modify the properties of existing compounds.

科学研究应用

有机合成:立体选择性烯丙基化

3-丁烯基三氯硅烷在有机合成中用于醛的立体选择性烯丙基化。 该过程由源自金鸡纳生物碱的双齿路易斯碱催化剂催化,促进芳香醛和脂肪醛的高立体选择性反应 。所得产物在合成复杂有机分子(包括天然产物和药物)方面具有重要意义。

药物研究:对映选择性醛丁烯基硅烷化

在药物研究中,3-丁烯基三氯硅烷在对映选择性醛丁烯基硅烷化反应中起着至关重要的作用。 该应用对于手性药物中间体的合成至关重要,其中立体化学的控制会影响药物化合物的疗效和安全性 。

材料科学:配体开发

材料科学家使用3-丁烯基三氯硅烷来开发用于丁烯基硅烷化反应的新配体。 这些配体旨在提高丁烯基硅烷试剂的活性和选择性,这对合成具有特定光学和电子性质的材料至关重要 。

化学工程:工艺优化

在化学工程中,3-丁烯基三氯硅烷用于优化诸如烯丙基三氯硅烷合成之类的过程。 这些化合物作为生产各种硅基材料(包括聚合物和硅酮)的中间体 。

生物化学:酶模拟

在生物化学中,研究了3-丁烯基三氯硅烷的反应性,因为它有可能模拟酶的功能。 研究人员探索了它在催化类似于天然酶执行的反应中的用途,这有助于我们了解生物过程以及生物模拟催化剂的开发 。

环境科学:污染修复

环境科学家正在研究3-丁烯基三氯硅烷在污染修复中的应用。 正在探索它与有机污染物的反应性,以开发降解有害物质的方法,从而减少环境污染 。

作用机制

Target of Action

Crotyltrichlorosilane primarily targets aldehydes in chemical reactions . It is used in crotylsilylation reactions with cis- and trans-aldehydes . The compound’s role is to facilitate the reaction process and enhance the efficiency of the reaction .

Mode of Action

The interaction of Crotyltrichlorosilane with its targets involves a process known as crotylsilylation . In this process, a new diaminophenol ligand has been developed for crotylsilylation reactions with cis- and trans-aldehydes . The conformational constraints that result from the tethering of the phenol to one of the amino groups attenuate the stereoelectronic effects that reduce activity in the corresponding untethered diaminosilanes .

Biochemical Pathways

The biochemical pathways affected by Crotyltrichlorosilane are primarily related to the crotylsilylation reactions . The compound plays a crucial role in these reactions, contributing to the formation of new compounds . .

Pharmacokinetics

It is known that the compound is used in a one-pot procedure, which may be carried out in less than 8 hours . The diaminophenol activator ligand may be easily recovered in more than 90% yield by recrystallization .

Result of Action

The molecular and cellular effects of Crotyltrichlorosilane’s action primarily involve the formation of new compounds through crotylsilylation reactions . The compound’s action results in the creation of crotylsilane reagents that are as active as previously reported reagents, but without requiring the use of certain catalysts .

属性

IUPAC Name |

but-2-enyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOJJKRTWHPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337523 | |

| Record name | CROTYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49749-84-0 | |

| Record name | CROTYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49749-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Crotyltrichlorosilane primarily used for in organic synthesis?

A1: Crotyltrichlorosilane serves as a valuable reagent for introducing a crotyl group into organic molecules. It is particularly useful in reactions with aldehydes and ketone derivatives like acylhydrazones, leading to the formation of homoallylic alcohols and amines, respectively. [, , ]

Q2: Why is stereoselectivity important in reactions involving Crotyltrichlorosilane, and how is it achieved?

A2: Crotyltrichlorosilane exists as both cis (Z) and trans (E) isomers, and their reactions can lead to the formation of different diastereomers of the desired product. Achieving high stereoselectivity, meaning favoring the formation of one diastereomer over others, is crucial for obtaining the desired product with specific stereochemistry. This is often accomplished by using chiral catalysts in conjunction with Crotyltrichlorosilane. [, , , , , , ]

Q3: Can you elaborate on the role of catalysts in reactions with Crotyltrichlorosilane?

A3: Catalysts are essential for controlling both reactivity and selectivity in reactions involving Crotyltrichlorosilane. Early work utilized Lewis acids, but more recently, neutral coordinate-organocatalysts (NCOs) like chiral sulfoxides and Lewis bases derived from Cinchona alkaloids have gained prominence. These catalysts enhance reaction rates and allow for high diastereo- and enantioselectivity under mild conditions. [, , , ]

Q4: What insights have computational chemistry studies provided into the mechanism of Crotyltrichlorosilane reactions?

A4: Computational studies, particularly those employing density functional theory (DFT), have provided valuable insights into the mechanism of asymmetric allylation reactions involving Crotyltrichlorosilane. These studies support an associative pathway involving a neutral, octahedral silicon complex with the catalyst. The calculations suggest that attractive aromatic interactions between the catalyst and the aldehyde contribute to enantioselectivity. []

Q5: Are there any structure-activity relationships established for catalysts used in Crotyltrichlorosilane reactions?

A5: Research has shown that electronic properties of both the catalyst and the aldehyde substrate can significantly influence enantioselectivity. For instance, electron-rich aldehydes tend to exhibit lower enantioselectivity compared to their electron-deficient counterparts. [] Additionally, the design of new diaminophenol ligands has highlighted the impact of conformational constraints on catalyst activity in crotylsilylation reactions. []

Q6: What are some challenges associated with Crotyltrichlorosilane in organic synthesis, and how are they addressed?

A6: One challenge is controlling the stereochemistry of the reaction. Researchers have developed various chiral catalysts to address this, leading to highly stereoselective reactions. Another aspect is the reactivity of Crotyltrichlorosilane; while it reacts readily with aldehydes and acylhydrazones, achieving optimal reaction rates and yields often requires the use of catalysts. [, , , ]

Q7: Beyond its use in synthesizing homoallylic alcohols and amines, are there other applications of Crotyltrichlorosilane?

A7: Crotyltrichlorosilane has found application as a key reagent in the total synthesis of natural products. For instance, it played a crucial role in the asymmetric synthesis of (-)-elisabethadione, a bioactive serrulatane diterpene. [] This highlights its utility in constructing complex molecules with potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)